3-(3,4-Difluorophenoxy)propan-1-amine hydrochloride
CAS No.: 1864057-94-2
Cat. No.: VC3019587
Molecular Formula: C9H12ClF2NO
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864057-94-2 |
|---|---|
| Molecular Formula | C9H12ClF2NO |
| Molecular Weight | 223.65 g/mol |
| IUPAC Name | 3-(3,4-difluorophenoxy)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H11F2NO.ClH/c10-8-3-2-7(6-9(8)11)13-5-1-4-12;/h2-3,6H,1,4-5,12H2;1H |
| Standard InChI Key | LHKJEVQJTUUIKW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1OCCCN)F)F.Cl |
| Canonical SMILES | C1=CC(=C(C=C1OCCCN)F)F.Cl |
Introduction
3-(3,4-Difluorophenoxy)propan-1-amine hydrochloride is a chemical compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. It consists of a propan-1-amine backbone substituted with a difluorophenoxy group, and its hydrochloride salt form enhances its stability and solubility for research and therapeutic applications.
Synthesis Overview
The synthesis of 3-(3,4-difluorophenoxy)propan-1-amine hydrochloride typically involves:
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Preparation of the Phenoxy Intermediate: The starting material, 3,4-difluorophenol, undergoes alkylation with an appropriate halogenated propane derivative under basic conditions.
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Amination Reaction: The resulting intermediate is treated with ammonia or an amine source to introduce the amine group.
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Formation of Hydrochloride Salt: The final product is converted into its hydrochloride salt by reaction with hydrochloric acid to enhance stability.
Applications in Medicinal Chemistry
This compound is primarily studied for its potential roles in:
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Receptor Binding Studies: Its difluorophenoxy moiety is believed to interact with various receptors or enzymes, making it a candidate for pharmacological studies.
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Drug Development: The compound's lipophilicity and potential bioactivity make it suitable for exploring therapeutic applications, particularly in areas like neurology or oncology.
Biological Activity
Preliminary studies suggest that 3-(3,4-difluorophenoxy)propan-1-amine hydrochloride may exhibit significant biological activity due to its fluorine-substituted phenoxy group. Fluorination often enhances metabolic stability and receptor selectivity in drug molecules.
Comparison with Related Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 3-(4-Fluorophenoxy)propan-1-amine | 148941-98-4 | Studied for antidepressant properties |
| 2-(3,5-Difluorophenoxy)propan-1-amine HCl | 1864063-24-0 | Potential anticancer activity |
| 3-(3,4-Difluorophenoxy)propan-1-amine HCl | 1864057-94-2 | Unique fluorination pattern; under study |
The structural differences among these compounds highlight how variations in fluorination patterns can influence biological activity.
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